3-amino-4-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-6-methyl-N~5~-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of various substituents through reactions such as nitration, reduction, and amide formation. Common reagents used in these steps include nitrating agents, reducing agents like hydrogen gas in the presence of a catalyst, and amine coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.
Scientific Research Applications
3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-AMINO-4-METHOXYACETANILIDE: A simpler compound with similar functional groups but lacking the complex thieno[2,3-b]pyridine core.
4-ETHOXYANILINE: Contains the ethoxyphenyl group but is otherwise structurally different.
N-(4-METHOXYPHENYL)ACETAMIDE: Shares the methoxyphenyl group but has a different overall structure.
Properties
Molecular Formula |
C31H28N4O4S |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
3-amino-4-(4-ethoxyphenyl)-2-N-(4-methoxyphenyl)-6-methyl-5-N-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C31H28N4O4S/c1-4-39-23-14-10-19(11-15-23)25-24(29(36)34-20-8-6-5-7-9-20)18(2)33-31-26(25)27(32)28(40-31)30(37)35-21-12-16-22(38-3)17-13-21/h5-17H,4,32H2,1-3H3,(H,34,36)(H,35,37) |
InChI Key |
QHLZTPCDKCFTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C(=C(SC3=NC(=C2C(=O)NC4=CC=CC=C4)C)C(=O)NC5=CC=C(C=C5)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.